molecular formula C22H25NO2 B12932779 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid CAS No. 88561-08-4

4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid

Cat. No.: B12932779
CAS No.: 88561-08-4
M. Wt: 335.4 g/mol
InChI Key: OUSJEUUXYAPERG-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

Comparison with Similar Compounds

4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .

Properties

CAS No.

88561-08-4

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[4-(1-butylindol-2-yl)phenyl]butanoic acid

InChI

InChI=1S/C22H25NO2/c1-2-3-15-23-20-9-5-4-8-19(20)16-21(23)18-13-11-17(12-14-18)7-6-10-22(24)25/h4-5,8-9,11-14,16H,2-3,6-7,10,15H2,1H3,(H,24,25)

InChI Key

OUSJEUUXYAPERG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CCCC(=O)O

Origin of Product

United States

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